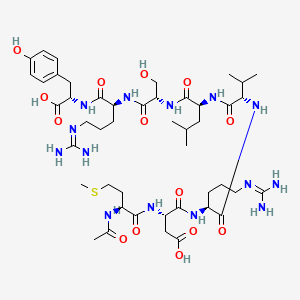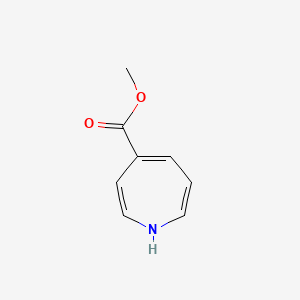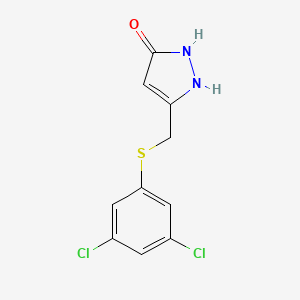
2-((2,4-二甲苯基)硫代)苯胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“2-((2,4-Dimethylphenyl)thio)aniline” is a chemical compound with the molecular formula C14H15NS and a molecular weight of 229.34 . It is also known by its IUPAC name, 2-[(2,4-Dimethylphenyl)sulfanyl]aniline .
Molecular Structure Analysis
The molecular structure of “2-((2,4-Dimethylphenyl)thio)aniline” consists of a benzene ring substituted with an amino group and a sulfanyl group attached to a 2,4-dimethylphenyl group . The InChI code for this compound is 1S/C14H15NS/c1-10-7-8-13(11(2)9-10)16-14-6-4-3-5-12(14)15/h3-9H,15H2,1-2H3 .Physical And Chemical Properties Analysis
“2-((2,4-Dimethylphenyl)thio)aniline” is a yellow to brown liquid at room temperature . It has a molecular weight of 229.35 . The compound has a boiling point of 341.3°C . It is recommended to be stored in a refrigerator .科学研究应用
伏索替辛前体: 该化合物作为伏索替辛(一种用于治疗重度抑郁症的药物)的生态友好、高产合成中的前体。报道的方法不含过渡金属,并且适用于多克级规模,涉及双(2,4-二甲基)碘化溴与市售 2-氨基苯基二硫化物 (Zisopoulou 等人,2020 年) 的反应。
电致发光材料: 利用该化合物的衍生物设计并合成了一类新型可调色发光无定形分子材料,具有双极性。这些材料显示出有机电致发光 (EL) 器件的潜力,可发出包括白色在内的多色光 (Doi 等人,2003 年)。
抗结核剂: 2-((2,4-二甲苯基)硫代)苯胺的双环苯胺类似物已显示出对结核分枝杆菌的显着体外抗结核活性。在 THP-1 感染模型中测试后,这些化合物显示出显着的抗结核活性,表明它们作为设计抗结核剂前体的潜力 (Patil 等人,2018 年)。
水污染分析: 一种电化学传感器,用该化合物的衍生焦儿茶酚进行修饰,已被开发用于分析重要的水污染物,如硫代硫酸盐、4-氯苯酚和亚硝酸盐。该传感器结合了 NiO 纳米颗粒的高导电性能和修饰的苯胺化合物的介质性能 (Keivani 等人,2017 年)。
酸性水溶液中的臭氧化: 研究了 2,4-二甲苯胺(2,4-二甲基苯胺)在酸性水溶液中的臭氧化,揭示了主要反应产物及其演变。这项研究对于了解类似化合物的环境影响和转化至关重要 (Machulek 等人,2009 年)。
荧光聚合物薄膜: 已对使用该化合物的衍生物合成新的邻羟基席夫碱以制造具有荧光特性的聚合物薄膜进行了研究。这些薄膜在各个行业具有潜在应用 (Buruianǎ 等人,2005 年)。
腐蚀抑制: 由该苯胺衍生物合成的化合物已对其在酸性环境中对低碳钢的腐蚀抑制作用进行了研究。这项研究在腐蚀科学和材料保护领域具有重要意义 (Daoud 等人,2014 年)。
作用机制
安全和危害
属性
IUPAC Name |
2-(2,4-dimethylphenyl)sulfanylaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NS/c1-10-7-8-13(11(2)9-10)16-14-6-4-3-5-12(14)15/h3-9H,15H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJHMYQKFVFJZDC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)SC2=CC=CC=C2N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10651401 |
Source


|
| Record name | 2-[(2,4-Dimethylphenyl)sulfanyl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10651401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1019453-85-0 |
Source


|
| Record name | 2-[(2,4-Dimethylphenyl)sulfanyl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10651401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[(2,4-dimethylphenyl)sulfanyl]aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What are the different synthetic routes reported for producing 2-((2,4-dimethylphenyl)thio)aniline?
A1: Several synthetic approaches have been explored for 2-((2,4-dimethylphenyl)thio)aniline production:
Q2: What are the advantages of the transition-metal-free synthesis of 2-((2,4-dimethylphenyl)thio)aniline described in one of the research papers?
A: The transition-metal-free synthesis utilizing bis(2,4-dimethyl)iodonium bromide offers several benefits: []
Q3: Why is the development of efficient synthetic routes for 2-((2,4-dimethylphenyl)thio)aniline important in the pharmaceutical industry?
A: 2-((2,4-dimethylphenyl)thio)aniline serves as a critical building block in the synthesis of Vortioxetine [, ], a medication used to treat major depressive disorder (MDD) []. Developing efficient and cost-effective production methods for this intermediate directly impacts the availability and affordability of Vortioxetine. Improved synthetic routes contribute to sustainable manufacturing practices and potentially reduce the cost of essential medications.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6,7-dihydro-5H-cyclopenta[b]pyridine-5-carboxamide](/img/structure/B569618.png)









![(2S)-2-[[2-amino-3-[(3-carbamoyloxirane-2-carbonyl)amino]propanoyl]amino]-3-methylbutanoic acid](/img/structure/B569636.png)
